molecular formula C14H10N4O2 B11852320 N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide CAS No. 349548-97-6

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide

Cat. No.: B11852320
CAS No.: 349548-97-6
M. Wt: 266.25 g/mol
InChI Key: JFKQIJRNVVQXLU-UHFFFAOYSA-N
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Description

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a pyranoquinoxaline core with a cyano and acetamide functional group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide typically involves the reaction of 3-cyano-4H-pyrano[2,3-b]quinoxaline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processing .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amine-substituted pyranoquinoxalines, and other functionalized heterocycles .

Scientific Research Applications

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide stands out due to its unique combination of a pyranoquinoxaline core with cyano and acetamide groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

349548-97-6

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-(3-cyano-4H-pyrano[3,2-b]quinoxalin-2-yl)acetamide

InChI

InChI=1S/C14H10N4O2/c1-8(19)16-13-9(7-15)6-12-14(20-13)18-11-5-3-2-4-10(11)17-12/h2-5H,6H2,1H3,(H,16,19)

InChI Key

JFKQIJRNVVQXLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(CC2=NC3=CC=CC=C3N=C2O1)C#N

Origin of Product

United States

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